Gallium nitride - 25617-97-4

Gallium nitride

Catalog Number: EVT-310693
CAS Number: 25617-97-4
Molecular Formula: GaN
Molecular Weight: 83.73 g/mol
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Product Introduction

Description

Gallium nitride (GaN) is a binary III/V direct bandgap semiconductor material with a wurtzite crystal structure. [] It is characterized by a wide bandgap, high electron mobility, and high breakdown voltage, making it suitable for high-power and high-frequency applications. [] GaN has emerged as a leading material in the semiconductor industry, revolutionizing applications in optoelectronics and high power electronics. [] Its use extends beyond traditional semiconductors, finding application as a substrate in heteroepitaxy for the growth of other materials. []

Synthesis Analysis
  • Hydride Vapor Phase Epitaxy (HVPE): This technique allows for the controlled introduction of dopants like magnesium or silicon during the growth of GaN nanorods. [] It is advantageous for producing high-quality GaN substrates with minimal bending and stress. []

  • Metalorganic Chemical Vapor Deposition (MOCVD): MOCVD is widely used for producing high-quality GaN films and heterostructures. [, , ] It allows precise control over the growth conditions and doping profiles.

  • Flux Method: This method uses a molten salt solution to dissolve GaN precursors and deposit them on a substrate. [] It is used to produce thick GaN layers with a high crystalline quality.

  • Pyrolysis in Silica Aerogels: This method involves synthesizing GaN nanocrystals within a silica aerogel matrix by pyrolyzing a gallium precursor. [] This method produces GaN nanoparticles with diameters between 10 and 40 nm.

  • Template Growth Using Carbon Nanotubes: GaN nanowires can be grown on carbon nanotubes using MOCVD. [] This method produces composite nanowire bundles with typical lengths of 1.5-2.5 µm.

Molecular Structure Analysis

Gallium nitride crystallizes in the wurtzite structure, a hexagonal crystal system. [] The unit cell of wurtzite GaN contains two gallium atoms and two nitrogen atoms, arranged in a tetrahedral coordination. The Ga-N bond length is 1.95 Å.

Mechanism of Action

GaN's wide bandgap allows for the efficient emission of light in the blue and ultraviolet regions of the electromagnetic spectrum. [] The high electron mobility of GaN enables fast switching speeds in transistors. []

Physical and Chemical Properties Analysis
    • Light-emitting diodes (LEDs): GaN is a key material for blue and white LEDs, used in solid-state lighting, displays, and backlighting. [, , , ] It enables highly efficient LEDs with long lifetimes and low energy consumption. []
    • Ultraviolet photodetectors: GaN's sensitivity to ultraviolet light makes it ideal for UV detectors used in environmental monitoring, flame detection, and biological research. [, ]
  • High-Power Electronics:

    • High-electron mobility transistors (HEMTs): GaN HEMTs are used in high-frequency and high-power amplifiers for wireless communication, radar systems, and satellite communication. [, ] They are also employed in power converters and inverters for renewable energy systems and electric vehicles.
    • Power Diodes: GaN Schottky barrier diodes and p-i-n diodes are used in high-voltage rectification, switching, and power conversion applications. []
Applications
  • Photonic crystal cavities: GaN is used in photonic crystal cavities for nonlinear frequency conversion and optical signal processing. []
  • Heat-spreading elements: GaN can be combined with graphene and boron nitride to create efficient heat-spreading elements in high-power transistors, enhancing their performance and reliability. [, ]
Future Directions
  • GaN on Silicon (GaN-on-Si) Technology: This technology aims to integrate GaN devices on large-size silicon substrates for cost reduction and large-scale production. []

  • Monolithic Integration of GaN Devices: Research is focused on monolithically integrating GaN-based devices, such as HEMTs and LEDs, on a single chip to create compact and highly efficient integrated circuits. []

  • Vertical GaN Power Devices: Development of vertical GaN power devices, like trench MOSFETs, to achieve higher breakdown voltages and lower on-resistances. []

  • High-Quality GaN Substrates: Continued research on growing high-quality, large-area GaN substrates to eliminate the dependence on foreign substrates like sapphire. [, , ]

  • GaN Nanowire-based Devices: Exploration of GaN nanowire heterostructures for creating novel optoelectronic devices like quantum cascade lasers and infrared photodetectors. [, ]

  • Radiation Hardness of GaN Devices: Further research on the radiation hardness of GaN devices for applications in harsh environments like space and nuclear facilities. [, , ]

Aluminum Nitride (AlN)

Relevance: Aluminum nitride is frequently alloyed with gallium nitride to form aluminum gallium nitride (AlGaN) []. This ternary compound allows for bandgap engineering, enabling the development of optoelectronic devices operating in the ultraviolet spectral region. Furthermore, AlN plays a crucial role in the fabrication of high-reflectivity distributed Bragg reflectors (DBRs) in conjunction with GaN []. The significant refractive index contrast between AlN and GaN makes them a suitable pair for achieving high reflectivity with fewer DBR periods.

Indium Gallium Nitride (InGaN)

Relevance: InGaN is a pivotal material in the development of high-efficiency light-emitting diodes (LEDs) and laser diodes (LDs) []. Its tunable bandgap allows for the emission of various colors, including white light through color mixing. InGaN/GaN heterostructures are particularly significant for creating high-performance LEDs [, ]. These structures leverage the quantum confinement effects in InGaN quantum wells to enhance light emission efficiency.

Aluminum Gallium Nitride (AlGaN)

Relevance: Similar to InGaN, AlGaN is used to create heterostructures with GaN, but its larger bandgap makes it particularly suitable for high-electron mobility transistors (HEMTs) []. In such devices, AlGaN acts as the barrier layer, forming a two-dimensional electron gas (2DEG) at the interface with GaN. This 2DEG exhibits high electron mobility, making AlGaN/GaN HEMTs suitable for high-frequency and high-power applications.

Zinc Oxide (ZnO)

Relevance: Zinc oxide serves as a promising transparent conductive material in GaN-based optoelectronic devices, particularly LEDs []. Its wide bandgap and high transparency in the visible region make it suitable for transparent electrodes, allowing for improved light extraction efficiency. Moreover, ZnO can be used to create heterojunctions with GaN, leading to enhanced device performance [].

Silicon Carbide (SiC)

Relevance: Silicon carbide is often mentioned alongside GaN as a material for high-power electronic devices []. Both materials offer advantages over traditional silicon devices, particularly in terms of their ability to operate at higher voltages, temperatures, and frequencies. SiC substrates are used as an alternative to sapphire for GaN epitaxy due to their closer thermal expansion coefficient match to GaN [].

Silicon (Si)

Relevance: While GaN offers superior performance for specific applications, silicon remains a dominant material in the semiconductor industry. As a result, there's significant interest in integrating GaN devices with existing silicon technology []. Silicon can also be used as a dopant in GaN, typically resulting in n-type conductivity [].

Boron Nitride (BN)

Relevance: Hexagonal boron nitride is investigated as a potential heat-spreading material to enhance the thermal management of GaN-based high electron mobility transistors (HEMTs) []. Its high thermal conductivity and excellent electrical insulation properties make it suitable for dissipating heat away from the active regions of GaN devices.

Properties

CAS Number

25617-97-4

Product Name

Gallium nitride

IUPAC Name

azanylidynegallane

Molecular Formula

GaN

Molecular Weight

83.73 g/mol

InChI

InChI=1S/Ga.N

InChI Key

JMASRVWKEDWRBT-UHFFFAOYSA-N

SMILES

N#[Ga]

Synonyms

gallium nitride
gallium nitride (GAN)
GaN compound

Canonical SMILES

N#[Ga]

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